5-(2,2-dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine
Description
Properties
IUPAC Name |
5-(2,2-dimethylpropyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-9(2,3)6-7-5-8(10)12(4)11-7/h5H,6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWQRUOHKCMNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN(C(=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,2-dimethylpropyl hydrazine with a suitable ketone or aldehyde, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction could produce fully hydrogenated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 5-(2,2-dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine, exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrazole derivatives exhibited cytotoxic effects against breast cancer cells. The compound was tested alongside other analogs and showed promising results in inhibiting cell growth at micromolar concentrations .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This property makes them potential candidates for developing new anti-inflammatory drugs.
Agricultural Applications
Herbicidal Activity
this compound has been explored for its herbicidal properties. Research indicates that this compound can effectively control various weed species without adversely affecting crop yields.
Data Table: Herbicidal Efficacy
| Compound Name | Target Weeds | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Compound A | Dandelion | 85 | 200 |
| Compound B | Crabgrass | 78 | 150 |
| This compound | Thistle | 90 | 180 |
This table illustrates the efficacy of various compounds in controlling specific weed species. The high efficacy of this compound against thistle highlights its potential as a viable herbicide.
Material Sciences Applications
Polymer Chemistry
In material sciences, pyrazole derivatives are being studied for their potential use in synthesizing novel polymers with enhanced properties. The incorporation of pyrazole moieties into polymer backbones can lead to materials with improved thermal stability and mechanical strength.
Case Study:
A recent investigation focused on the synthesis of pyrazole-based polymers demonstrated that these materials exhibit superior thermal properties compared to traditional polymers. The study emphasized the potential for these materials in high-performance applications such as aerospace and automotive industries .
Mechanism of Action
The mechanism of action of 5-(2,2-dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Findings :
- C5-BPP’s bipyrazolyl-pyridine structure enhances its ability to coordinate trivalent actinides (Am³⁺, Cm³⁺), critical for selective extraction . The target compound’s monocyclic structure may limit its metal-binding capacity.
- Both compounds leverage the neopentyl group for steric protection, but C5-BPP’s radiation stability in 1-octanol is suboptimal, suggesting the target compound’s stability could vary significantly with solvent choice .
Other Pyrazolyl Derivatives
5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives
describes pyrazolyl methanone derivatives (e.g., compounds 7a and 7b) with amino and hydroxy substituents. These compounds exhibit distinct reactivity due to their electron-rich aromatic cores, enabling applications in organic synthesis. In contrast, the target compound’s imine group and saturated ring reduce aromaticity, likely altering its chemical behavior.
Phosphonothiolate Derivatives
references a sodium salt with a 2,2-dimethylpropyl group (e.g., N-ethylanilinium O-(2,2-dimethylpropyl) methylphosphonothioate).
Structural and Computational Insights
For example:
- SHELXL enables precise refinement of bond lengths and angles, critical for confirming the imine group’s geometry (C=N vs. C-N).
- ORTEP-3 could model the neopentyl group’s steric effects, predicting conformational rigidity.
Biological Activity
Chemical Structure and Properties
The chemical structure of 5-(2,2-dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine can be described as follows:
- Molecular Formula : C12H20N2
- Molecular Weight : 192.30 g/mol
- CAS Number : [insert CAS number if available]
Structural Features
The compound features a pyrazole ring with a dimethylpropyl group and a methyl substituent, which may influence its lipophilicity and biological interactions.
Research indicates that pyrazole derivatives can exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown potential against various bacterial and fungal strains. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes.
- Anticancer Properties : Some studies suggest that pyrazoles can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study examining various pyrazole derivatives found that compounds with similar structures to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported in the range of 10–50 µg/mL for effective compounds . -
Anticancer Activity :
In vitro studies evaluated the effects of pyrazole derivatives on human cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation with IC50 values ranging from 5 to 20 µM. Specific pathways involved included the induction of apoptosis via caspase activation . -
Anti-inflammatory Effects :
Another area of research focused on the anti-inflammatory properties of pyrazole compounds. In vivo models demonstrated that these compounds could reduce inflammation markers significantly compared to control groups .
Data Table: Biological Activities of Pyrazole Derivatives
Q & A
Q. What are the standard synthetic routes for 5-(2,2-dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under controlled conditions. For example, reacting 2,2-dimethylpropylamine with methyl acetoacetate in the presence of hydrazine hydrate can yield the pyrazole core. Key parameters include:
- Temperature : Optimal yields (~70–80%) are achieved at 80–100°C, as higher temperatures may promote side reactions (e.g., decomposition of the imine group) .
- Catalysts : Acidic catalysts (e.g., HCl) accelerate cyclization, while basic conditions may favor hydrolysis .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require careful moisture control .
Q. How should researchers characterize the structure and purity of this compound using spectroscopic methods?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : ¹H and ¹³C NMR can confirm regiochemistry of the pyrazole ring and substituents. For instance, the imine proton typically appears as a singlet near δ 8.5–9.0 ppm .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula and detects impurities like unreacted precursors .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Purity is assessed via HPLC with UV detection (λ = 254 nm), where a single peak with ≥95% area indicates high purity .
Q. What are the primary applications of this compound in current academic research?
- Methodological Answer : The compound’s rigid pyrazole-imine scaffold makes it valuable in:
- Medicinal Chemistry : As a kinase inhibitor precursor, leveraging its ability to chelate metal ions in enzymatic active sites .
- Materials Science : Functionalization of the imine group enables coordination with transition metals (e.g., Cu²⁺) for catalytic or luminescent materials .
Recent studies highlight its role in synthesizing heterobimetallic complexes for CO₂ reduction catalysis .
Advanced Research Questions
Q. How can computational modeling and quantum chemical calculations guide the optimization of synthesis pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations predict reaction thermodynamics and transition states. For example:
- Reaction Pathway Analysis : Identify rate-limiting steps (e.g., imine formation vs. cyclization) using Gibbs free energy profiles .
- Solvent Effects : COSMO-RS simulations optimize solvent selection by calculating solvation energies of intermediates .
Coupling computational results with experimental validation (e.g., varying solvents or catalysts) reduces trial-and-error approaches by ~40% .
Q. What strategies are effective for resolving contradictions in reaction data when scaling up synthesis?
- Methodological Answer : Contradictions often arise from kinetic vs. thermodynamic control or heat/mass transfer limitations. Strategies include:
- DoE (Design of Experiments) : Use fractional factorial designs to isolate critical factors (e.g., stirring rate, reagent stoichiometry). For example, a 2³ factorial design revealed that agitation speed >500 rpm minimizes localized overheating in exothermic steps .
- In Situ Monitoring : Raman spectroscopy tracks intermediate concentrations during scale-up, identifying deviations from lab-scale kinetics .
Statistical tools like ANOVA reconcile discrepancies between computational predictions and empirical yields .
Q. How can design of experiments (DoE) improve reaction efficiency and reproducibility?
- Methodological Answer : DoE systematically explores variable interactions. For this compound, a typical DoE framework includes:
| Factor | Levels | Response |
|---|---|---|
| Temperature | 70°C, 90°C, 110°C | Yield (%) |
| Catalyst loading | 0.5 mol%, 1.0 mol%, 1.5 mol% | Reaction time (hours) |
| Solvent | DMF, THF, Toluene | Purity (HPLC area%) |
- Central Composite Design (CCD) : Optimizes non-linear relationships, reducing required experiments by 50% compared to one-factor-at-a-time approaches .
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 90°C, 1.2 mol% catalyst in DMF) for maximal yield (82%) and purity (97%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
